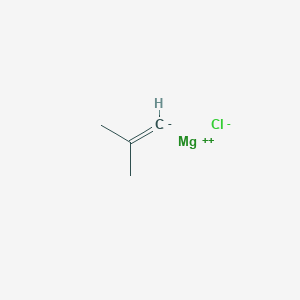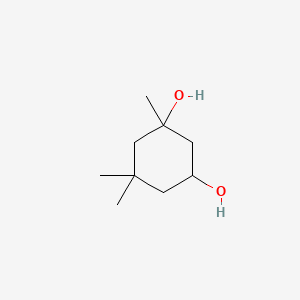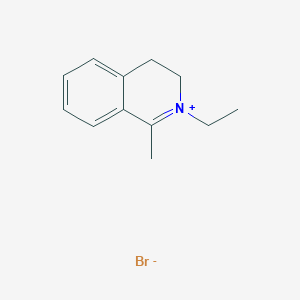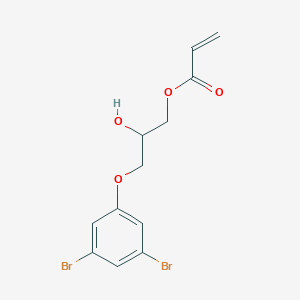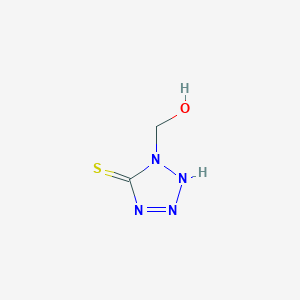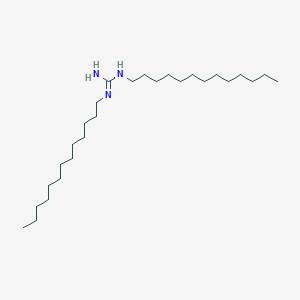
N,N''-Ditridecylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’'-Ditridecylguanidine: is an organic compound belonging to the guanidine family. Guanidines are known for their strong basicity and are widely used in various chemical reactions and industrial applications. N,N’'-Ditridecylguanidine, in particular, is characterized by its long alkyl chains, which impart unique properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’'-Ditridecylguanidine typically involves the reaction of guanidine with tridecylamine. One common method is the guanylation of tridecylamine using a guanylation reagent such as cyanamide in the presence of a catalyst like scandium(III) triflate. The reaction is carried out under mild conditions in an aqueous medium .
Industrial Production Methods: Industrial production of N,N’'-Ditridecylguanidine may involve a one-pot synthesis approach, where N-chlorophthalimide, isocyanides, and amines are reacted sequentially. This method provides efficient access to diverse guanidines with high yields .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’'-Ditridecylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: N,N’'-Ditridecylguanidine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and sulfonates are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
N,N’'-Ditridecylguanidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Wirkmechanismus
The mechanism of action of N,N’'-Ditridecylguanidine involves its strong basicity, which allows it to act as a catalyst in various chemical reactions. The compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, facilitating the formation of reaction intermediates and products.
Vergleich Mit ähnlichen Verbindungen
N,N’-Diphenylguanidine: Used as an accelerator in the vulcanization of rubber.
N,N’-Dicyclohexylcarbodiimide: Used in peptide synthesis.
Uniqueness: N,N’'-Ditridecylguanidine is unique due to its long alkyl chains, which impart hydrophobic properties and enhance its solubility in non-polar solvents. This makes it particularly useful in industrial applications where such properties are desired.
Conclusion
N,N’'-Ditridecylguanidine is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable compound for scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
112960-65-3 |
|---|---|
Molekularformel |
C27H57N3 |
Molekulargewicht |
423.8 g/mol |
IUPAC-Name |
1,2-di(tridecyl)guanidine |
InChI |
InChI=1S/C27H57N3/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-27(28)30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H3,28,29,30) |
InChI-Schlüssel |
SFUCUJZFICCPMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCNC(=NCCCCCCCCCCCCC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


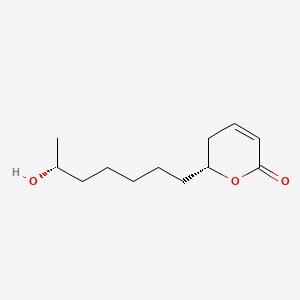
![[(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid](/img/structure/B14299391.png)
![1,1',1''-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene](/img/structure/B14299396.png)
![Pyrimido[2,1-a]isoindol-2(6H)-one](/img/structure/B14299401.png)
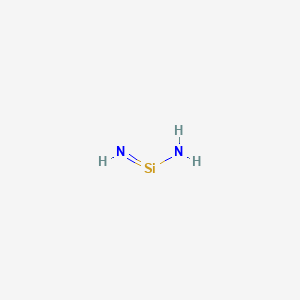
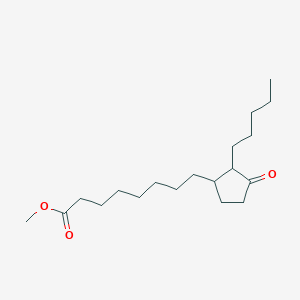
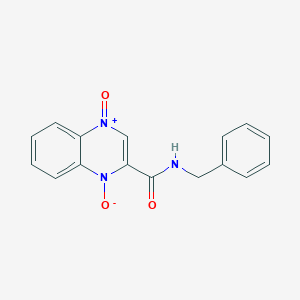
![(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone](/img/structure/B14299426.png)
